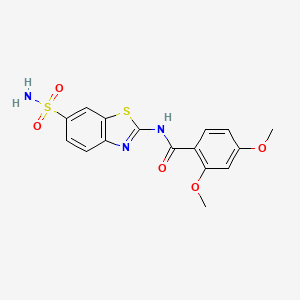

2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-23-9-3-5-11(13(7-9)24-2)15(20)19-16-18-12-6-4-10(26(17,21)22)8-14(12)25-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEPEVCXOHVESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 6-amino-1,3-benzothiazole-2-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated various benzothiazole-based compounds for their minimum inhibitory concentration (MIC) against different bacterial strains. The results demonstrated that derivatives of benzothiazole showed promising antimicrobial activity, with some exhibiting MIC values as low as against specific pathogens .

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 2,4-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | 100 | 99 |

| Other Benzothiazole Derivative | 250 | 98 |

Anticancer Potential

The anticancer activity of 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has been assessed in various studies. Compounds with similar structures have shown efficacy against cancer cell lines such as HCT116 (human colorectal carcinoma). The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Enzyme Inhibition

Inhibitors targeting enzymes such as α-glucosidase and acetylcholinesterase have been synthesized from related sulfonamide compounds. These enzymes are significant in metabolic pathways and neurodegenerative diseases. The synthesized compounds were screened for their inhibitory potential, revealing promising results that suggest potential therapeutic applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Case Studies

- Antimicrobial Screening : A study on a series of benzothiazole derivatives highlighted the effectiveness of sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased antimicrobial activity.

- Anticancer Activity : Another investigation reported the synthesis of new benzothiazole derivatives and their evaluation against various cancer cell lines. The findings suggested that modifications to the benzothiazole structure could enhance anticancer efficacy.

- Enzyme Inhibition : Research focused on the enzyme inhibitory properties of sulfonamide derivatives demonstrated significant inhibition rates against α-glucosidase, indicating their potential for managing diabetes by delaying carbohydrate absorption.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

- 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzenesulfonamide

- 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzylamine

Uniqueness

What sets 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its sulfamoyl and benzothiazolyl moieties contribute to its potent enzyme inhibitory properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,4-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a benzamide core with methoxy substitutions and a benzothiazole moiety, which are known to influence its biological properties. The specific structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibit notable antimicrobial properties. For instance, studies on benzothiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound has shown promise in antitumor studies. In vitro tests have demonstrated that related benzothiazole derivatives inhibit the proliferation of cancer cell lines such as A549 and HCC827. The mechanism appears to involve interference with cellular pathways critical for tumor growth .

Enzyme Inhibition

Benzothiazole derivatives are often investigated for their ability to inhibit specific enzymes. For example, compounds from this class have been studied for their potential to act as enzyme inhibitors in various biochemical pathways, which could lead to therapeutic applications in conditions like cancer and infections .

The mechanism of action for 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide likely involves:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell survival and proliferation.

- Receptor Binding : It may interact with specific receptors, altering signaling pathways within cells.

- DNA Interaction : Some studies suggest that related compounds bind to DNA, affecting replication and transcription processes .

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | Structure | Antimicrobial, Antitumor |

| 2,4-Dimethoxy-N-(4-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | Structure | Antimicrobial |

| 2,4-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-4-yl)benzamide | Structure | Antitumor |

These compounds share structural similarities but differ in their biological activity profiles due to variations in substitution patterns.

Study on Antitumor Activity

In a recent study published in MDPI, a series of benzothiazole derivatives were synthesized and tested for antitumor activity against lung cancer cell lines. The results indicated that the compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as , indicating strong potential as therapeutic agents .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of benzothiazole derivatives using broth microdilution methods. Compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, certain derivatives achieved inhibition percentages exceeding 98% against target pathogens .

Q & A

Basic: What are the recommended synthetic routes for 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis involves a multi-step approach:

Core Benzothiazole Formation: React 6-sulfamoyl-2-aminobenzothiazole with 2,4-dimethoxybenzoic acid using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in dimethylformamide (DMF) at 0–5°C to minimize side reactions .

Amide Bond Formation: Activate the carboxylic acid group with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), followed by nucleophilic attack by the benzothiazole amine .

Optimization: Adjust pH to 7–8, maintain inert atmosphere (N₂/Ar), and use catalytic DMAP to enhance yields (reported 65–78%). Monitor purity via HPLC with C18 columns (acetonitrile/water gradient) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies methoxy (δ 3.8–4.0 ppm), sulfamoyl (δ 7.2–7.5 ppm), and benzothiazole aromatic protons (δ 8.1–8.3 ppm). DEPT-135 confirms quaternary carbons .

- IR Spectroscopy: Peaks at 1670 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O stretch) validate functional groups .

- X-Ray Crystallography: SHELXL refinement (Mo-Kα radiation) resolves torsional angles between benzamide and benzothiazole planes (e.g., 15.2° dihedral angle) .

Basic: How is preliminary biological activity screened for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kinase assays. IC₅₀ values are calculated from dose-response curves (10 nM–100 µM range) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Normalize viability to controls (DMSO <0.1%) .

Advanced: How do structural modifications (e.g., methoxy vs. sulfamoyl positioning) alter bioactivity?

Methodological Answer:

- SAR Insights (Table):

- Rationale: Sulfamoyl groups enhance hydrogen bonding with kinase active sites (molecular docking in AutoDock Vina), while methoxy groups reduce metabolic degradation .

Advanced: What mechanistic insights explain its enzyme inhibition?

Methodological Answer:

- Binding Mode Analysis: Docking simulations (PDB: 1M17) show the sulfamoyl group forms H-bonds with EGFR’s Lys721 and Asp831. The benzothiazole ring occupies a hydrophobic pocket near Leu694 .

- Kinetic Studies: Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases with inhibitor concentration; Vmax unchanged) .

Advanced: How is crystallographic data analyzed to resolve structural ambiguities?

Methodological Answer:

- Data Collection: Use Bruker D8 Venture with Cu-Kα (λ=1.5418 Å). Index reflections using APEX3 .

- Refinement: SHELXL-2018/3 refines anisotropic displacement parameters. R-factor convergence <5% achieved via twin refinement (TWIN/BASF commands) for twinned crystals .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Case Example: Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 3.2 µM for EGFR) arise from:

- Assay Variability: ATP concentration differences (10 µM vs. 100 µM) .

- Cell Line Heterogeneity: MCF-7 vs. MDA-MB-231 metabolic profiles .

- Resolution: Standardize protocols (e.g., Eurofins Panlabs kinase panel) and use isogenic cell lines .

Advanced: What strategies improve synthetic yield and scalability?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors (e.g., Syrris Asia) reduce reaction time (2h → 20min) and improve reproducibility .

- Byproduct Mitigation: Add molecular sieves (3Å) to absorb H₂O during amide coupling. Use scavenger resins (e.g., QuadraPure™) for excess reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.